Isotopic Enrichment Purity and d0 Carryover: Clomiphene-d5 Citrate vs. Industry-Typical d4 Standards
The certificate of analysis for rac clomiphene-d5 citrate (Santa Cruz Biotechnology, lot SAMPLE) reports an isotopic purity >98% with normalized mass-spectral intensities: d0 = 0.04%, d1 = 0.09%, d2 = 0.02%, d3 = 0.52%, d4 = 4.44%, d5 = 94.90% . This means only 0.04% of the product exists as non-deuterated (d0) species that would co-quantify with the analyte. In contrast, commercially available clomiphene-d4 preparations (e.g., enclomiphene-d4 hydrochloride) typically specify only chemical purity (≥98–99%) without disclosing isotopic enrichment or d0 fraction . The absence of a published d0 ceiling for d4 products creates uncertainty that can translate into a systematic positive bias in analyte quantification, particularly at low concentrations where the internal standard mass is in large excess.
| Evidence Dimension | Residual non-deuterated (d0) fraction |
|---|---|
| Target Compound Data | d0 = 0.04% of total intensity; d5 = 94.90% (SCBT COA, normalized MS intensity) |
| Comparator Or Baseline | Clomiphene-d4 products: isotopic enrichment not routinely disclosed; chemical purity ≥98% reported but d0 fraction uncontrolled |
| Quantified Difference | d0 ≤ 0.04% for clomiphene-d5 citrate vs. unknown (potentially >0.5%) for typical d4 products |
| Conditions | Mass spectrometric isotope pattern analysis; 1H-NMR and LC-MS identification per SCBT certificate |
Why This Matters
Residual d0 directly inflates the analyte signal in isotope-dilution assays; a ≤0.04% d0 specification provides procurement-grade assurance of negligible cross-contamination.
